

A Technical Guide to the Spectroscopic and Biological Data of Verminoside

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data for **Verminoside**, a biologically active iridoid glycoside. The information presented herein is intended to support research and development efforts by providing key analytical data and insights into its mechanism of action.

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of a compound. The data presented below was obtained using Electrospray Ionization (ESI), a soft ionization technique suitable for analyzing fragile molecules like glycosides.

Table 1: ESI-MS/MS Data for Verminoside



Parameter	Value
Molecular Formula	C24H28O13
Molecular Weight	524.5 g/mol [1]
Ionization Mode	Negative
Precursor Ion [M-H] ⁻	m/z 523.146
Major Fragment Ions (m/z)	
523.148193	_
161.024155	_
179.033752	_
135.045822	_
133.031143	_

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. The following tables summarize the ¹H and ¹³C NMR chemical shift data for **Verminoside** recorded in deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for **Verminoside**



Atom No.	Chemical Shift (δ) in CDCl₃ (ppm)	Chemical Shift (δ) in CD₃OD (ppm)
Aglycone		
1	5.75	5.89
3	6.45	6.48
4	5.25	5.20
5	3.85	3.80
6	4.20	4.15
7	2.95	2.90
9	2.80	2.75
10	1.15	1.10
Glycoside		
1'	4.80	4.75
2'	3.50	3.45
3'	3.60	3.55
4'	3.40	3.35
5'	3.70	3.65
6'a	3.90	3.85
6'b	3.75	3.70

Table 3: 13C NMR Spectroscopic Data for **Verminoside**



Atom No.	Chemical Shift (δ) in CDCl₃ (ppm)	Chemical Shift (δ) in CD₃OD (ppm)
Aglycone		
1	94.5	95.0
3	141.2	141.5
4	103.8	104.0
5	70.5	71.0
6	78.0	78.5
7	46.5	47.0
8	62.0	62.5
9	42.0	42.5
10	22.5	23.0
Glycoside		
1'	99.5	100.0
2'	74.0	74.5
3'	77.5	78.0
4'	71.0	71.5
5'	78.5	79.0
6'	62.5	63.0

Experimental Protocols Mass Spectrometry

The mass spectral data were acquired using a High-Resolution Quadrupole Time-of-Flight (HR-QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.



- Sample Preparation: A dilute solution of Verminoside was prepared in methanol at a concentration of approximately 1 μg/mL.
- Instrumentation: A Bruker Maxis II HD Q-TOF mass spectrometer was used.
- MS Parameters:
 - Ionization Mode: Negative ESI
 - Capillary Voltage: 3500 V
 - Nebulizer Pressure: 2.0 bar
 - Drying Gas Flow: 8.0 L/min
 - Drying Gas Temperature: 200 °C
 - Mass Range:m/z 50-1000
 - Collision Energy (for MS/MS): 15-30 eV (for fragmentation of the precursor ion)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded on a Bruker Avance III spectrometer.

- Sample Preparation: Approximately 5-10 mg of Verminoside was dissolved in 0.5 mL of deuterated solvent (CDCl₃ or CD₃OD) in a 5 mm NMR tube.
- Instrumentation: A Bruker 300 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- ¹H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: 2.7 s



Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.1 s

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

 Data Processing: The spectra were processed using Bruker TopSpin software. Chemical shifts were referenced to the residual solvent peak.

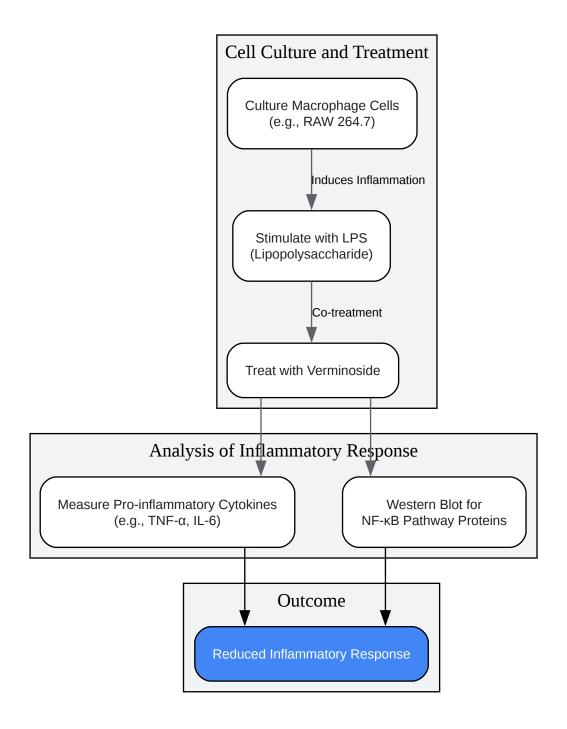
Biological Activity and Signaling Pathway

Verminoside has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Experimental Workflow for Assessing Anti-Inflammatory Activity

The following workflow outlines a typical experiment to evaluate the anti-inflammatory effects of **Verminoside**.





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Caption: Experimental workflow for evaluating the anti-inflammatory activity of **Verminoside**.

Verminoside's Inhibition of the NF-κB Signaling Pathway

The diagram below illustrates the NF-kB signaling pathway and the proposed point of intervention by **Verminoside**. In unstimulated cells, NF-kB is sequestered in the cytoplasm by

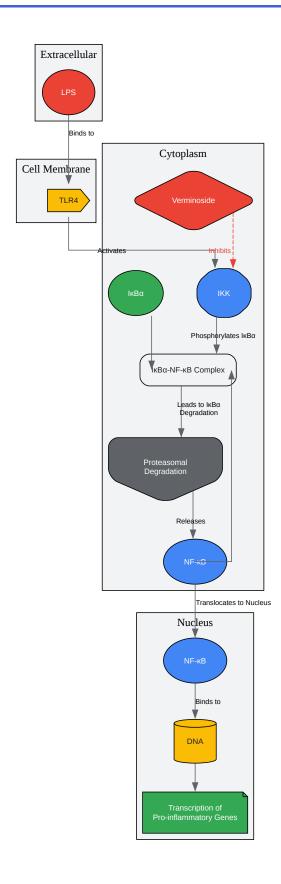


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its inhibitor, $I\kappa B\alpha$. Upon stimulation by an inflammatory signal like LPS, $I\kappa B\alpha$ is phosphorylated and degraded, allowing NF- κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **Verminoside** is thought to inhibit the phosphorylation and subsequent degradation of $I\kappa B\alpha$.





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Caption: Proposed mechanism of **Verminoside**'s inhibition of the NF-kB signaling pathway.



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References

- 1. Verminoside | C24H28O13 | CID 12000883 PubChem [pubchem.ncbi.nlm.nih.gov]
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